8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one
CAS No.:
Cat. No.: VC14157564
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O2 |
|---|---|
| Molecular Weight | 182.26 g/mol |
| IUPAC Name | 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one |
| Standard InChI | InChI=1S/C11H18O2/c1-10(2)5-7-11(8-6-10)4-3-9(12)13-11/h3-8H2,1-2H3 |
| Standard InChI Key | NEZSTKVIAIYERC-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCC2(CCC(=O)O2)CC1)C |
Introduction
Chemical Identity and Structural Elucidation
Nomenclature and Spectral Data
The IUPAC name, 8,8-dimethyl-1-oxaspiro[4.5]decan-2-one, reflects the lactone’s ring sizes (four and five atoms meeting at the spiro carbon) and substituents . Key spectral identifiers include:
These spectral markers align with spiro lactones of similar topology, confirming the compound’s identity.
Synthesis and Derivative Formation
Synthetic Routes
8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one is synthesized via intramolecular cyclization of γ-keto acids or esters. A representative protocol involves:
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Precursor Preparation: 4-(2-Carboxyethyl)-4-methylcyclohexanone is treated with thionyl chloride to form the acid chloride.
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Cyclization: Heating the acid chloride in toluene induces lactonization, yielding the spiro product.
Alternative methods include oxidative cyclization of diols using iodine or catalytic systems, though yields are lower.
Optimization Challenges
Steric hindrance from the 8,8-dimethyl groups slows cyclization kinetics, necessitating elevated temperatures (110–130°C) and anhydrous conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the lactone in ~65% yield.
Derivatives and Analogous Compounds
Structural modifications at the spiro carbon or lactone ring modulate physicochemical properties:
The tert-butyl derivative (8-(1,1-dimethylethyl)) exhibits marked thermal stability, decomposing above 250°C.
Physicochemical Properties and Reactivity
Physical Characteristics
8,8-Dimethyl-1-oxa-spiro[4.5]decan-2-one is a white crystalline solid with:
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Melting Point: 98–102°C
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Solubility: Sparingly soluble in water (0.2 g/L), soluble in ethanol, dichloromethane
The dimethyl groups reduce polarity compared to the unsubstituted parent compound (logP = 1.4).
Chemical Reactivity
The lactone ring undergoes nucleophilic attack at the carbonyl carbon, enabling ring-opening reactions. For example:
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Aminolysis: Reaction with primary amines (e.g., benzylamine) produces γ-amino esters.
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Reduction: LiAlH₄ reduces the lactone to a diol, though the spiro system remains intact.
The compound resists acid-catalyzed hydrolysis due to steric shielding of the lactone oxygen.
Applications in Materials and Medicinal Chemistry
Polymer Science
Spiro lactones serve as monomers for high-performance polymers. Ring-opening polymerization (ROP) of 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one with tin octoate catalyst yields polyesters with values exceeding 120°C, suitable for engineering plastics.
Pharmaceutical Intermediates
The rigid spiro framework is a privileged structure in drug design. Derivatives of 8,8-dimethyl-1-oxa-spiro[4.5]decan-2-one have been explored as:
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Protease Inhibitors: Analogous spiro lactones inhibit HIV-1 protease by mimicking peptide transition states.
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Anticancer Agents: Epoxy derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 12 μM).
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